2,6-Dibromobifenilo

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2,6-Dibromophenol involves charging a Schlenk tube with phenol and dichloromethane, followed by N, N-diisopropylamine . N-bromosuccinimide and dichloromethane are then added to another Schlenk tube to dissolve completely and then slowly added to the first Schlenk tube for 3 hours . After stirring at room temperature for 1 hour, 1M hydrochloric acid is further added . The extracted organic layer is washed with sodium sulfate and dried under vacuum to obtain a clear compound 2 .Molecular Structure Analysis

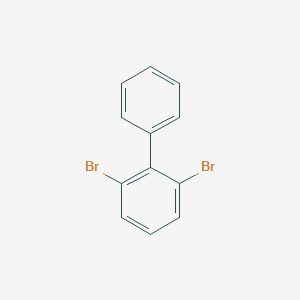

The molecular structure of 2,6-Dibromobiphenyl can be found in various databases such as PubChem and ChemSpider . The molecular formula is C12H8Br2 .Physical And Chemical Properties Analysis

2,6-Dibromobiphenyl has a molecular weight of 312.00 g/mol . It has a density of 1.7±0.1 g/cm3, a boiling point of 328.9±22.0 °C at 760 mmHg, and a flash point of 177.0±21.6 °C . It has no hydrogen bond donors or acceptors, and one freely rotating bond .Aplicaciones Científicas De Investigación

Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica del "2,6-Dibromobifenilo", centrándose en aplicaciones únicas:

Remediación ambiental

El this compound ha sido estudiado por su potencial en la remediación ambiental, particularmente en la deshalogenación de sedimentos contaminados. Las investigaciones indican que puede preparar una descloración extensiva del Aroclor 1260, una mezcla de PCB altamente clorados, al estimular el crecimiento de microorganismos deshalogenantes de PCB .

Retardancia a la llama

Aunque el uso de bifenilos polibromados (PBB), incluido el this compound, como retardantes de llama está prohibido o restringido en la mayoría de las áreas debido a su toxicidad y persistencia en el medio ambiente, históricamente se usaron en plásticos para productos como monitores de computadora, televisores, textiles y espumas plásticas para hacerlos difíciles de quemar .

Síntesis de membranas para la separación de gases

Poli(2,6-difenil-p-fenileno óxido) (PPPOdp) y versiones bromadas como BPPPOdp se han sintetizado a partir de derivados como el this compound para su uso como nuevas membranas en la separación CO2/N2, caracterizadas por SEM, FTIR y 1HNMR .

Síntesis de biarilos sustituidos asimétricamente

Se ha logrado la monolitiación selectiva de dibromobiarilos como this compound seguido de la reacción con electrófilos utilizando un sistema de microflujo. Este proceso es significativo para la síntesis de biarilos sustituidos asimétricamente .

Safety and Hazards

Mecanismo De Acción

- The primary target of 2,6-Dibromobiphenyl is the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates.

- Upon binding, AhR activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, including CYP1A1 .

Target of Action

Análisis Bioquímico

Biochemical Properties

2,6-Dibromobiphenyl plays a significant role in biochemical reactions, particularly in the context of xenobiotic metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator. Upon binding to 2,6-Dibromobiphenyl, AhR translocates to the nucleus and binds to the xenobiotic response element (XRE) promoter region of target genes, activating the expression of multiple phase I and II xenobiotic metabolizing enzymes, such as cytochrome P450 1A1 (CYP1A1) . This interaction mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons.

Cellular Effects

2,6-Dibromobiphenyl exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of AhR by 2,6-Dibromobiphenyl leads to the induction of CYP1A1, which plays a crucial role in the metabolism of xenobiotics. This can result in the generation of reactive oxygen species (ROS), leading to oxidative stress and potential cellular damage. Additionally, 2,6-Dibromobiphenyl has been shown to affect cell-cycle regulation and apoptosis, further impacting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of 2,6-Dibromobiphenyl involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As mentioned earlier, 2,6-Dibromobiphenyl binds to AhR, leading to the activation of XRE-containing genes. This activation results in the upregulation of enzymes involved in xenobiotic metabolism, such as CYP1A1. The induction of these enzymes enhances the biotransformation of 2,6-Dibromobiphenyl and other xenobiotics, facilitating their detoxification and elimination from the body. The generation of ROS during this process can also contribute to cellular toxicity and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Dibromobiphenyl can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that 2,6-Dibromobiphenyl is relatively stable and resistant to degradation, contributing to its persistence in the environment. Over time, prolonged exposure to 2,6-Dibromobiphenyl can lead to cumulative effects on cellular function, including alterations in gene expression, enzyme activity, and cellular metabolism. These long-term effects have been observed in both in vitro and in vivo studies, highlighting the potential risks associated with chronic exposure to 2,6-Dibromobiphenyl .

Dosage Effects in Animal Models

The effects of 2,6-Dibromobiphenyl vary with different dosages in animal models. At low doses, 2,6-Dibromobiphenyl may induce the expression of detoxifying enzymes, promoting the metabolism and elimination of xenobiotics. At higher doses, the compound can exert toxic effects, including oxidative stress, cellular damage, and disruption of normal physiological processes. Animal studies have shown that high doses of 2,6-Dibromobiphenyl can lead to adverse effects on the liver, kidneys, and immune system, as well as potential carcinogenicity .

Metabolic Pathways

2,6-Dibromobiphenyl is involved in various metabolic pathways, primarily related to xenobiotic metabolism. The compound is metabolized by phase I and II enzymes, including CYP1A1, which catalyzes its oxidation to form reactive intermediates. These intermediates can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The metabolic pathways of 2,6-Dibromobiphenyl are crucial for its detoxification and elimination from the body, but they can also generate reactive species that contribute to cellular toxicity .

Transport and Distribution

Within cells and tissues, 2,6-Dibromobiphenyl is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. For example, 2,6-Dibromobiphenyl can bind to plasma proteins, facilitating its transport in the bloodstream and distribution to different tissues. Additionally, the lipophilic nature of 2,6-Dibromobiphenyl allows it to accumulate in adipose tissue, where it can persist for extended periods. The transport and distribution of 2,6-Dibromobiphenyl are critical factors in determining its bioavailability and potential toxicity .

Subcellular Localization

The subcellular localization of 2,6-Dibromobiphenyl can influence its activity and function. The compound has been detected in various cellular compartments, including the cytoplasm, nucleus, and membranes. Its localization is influenced by factors such as targeting signals and post-translational modifications. For instance, the binding of 2,6-Dibromobiphenyl to AhR and subsequent translocation to the nucleus is a key step in its mechanism of action. Additionally, the accumulation of 2,6-Dibromobiphenyl in cellular membranes can affect membrane integrity and function, contributing to its toxic effects .

Propiedades

IUPAC Name |

1,3-dibromo-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYUDWBWEGNDFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074764 | |

| Record name | PBB 010 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59080-32-9 | |

| Record name | 2,6-Dibromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PBB 010 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C2B64764K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,6-dibromobiphenyl in the context of environmental remediation?

A1: 2,6-dibromobiphenyl (26-BB) has emerged as a key player in the fight against PCB pollution. PCBs, persistent organic pollutants, pose serious threats to ecosystems and human health. 26-BB acts as a "primer," stimulating the growth of anaerobic microorganisms that possess the ability to break down highly chlorinated PCBs into less harmful substances. [, ] This microbial activity, known as reductive dehalogenation, offers a promising natural approach to remediate PCB-contaminated environments.

Q2: How does 2,6-dibromobiphenyl interact with microorganisms to facilitate PCB dechlorination?

A2: While the exact mechanism remains under investigation, research suggests that 26-BB serves as a growth substrate for PCB-dechlorinating microorganisms. [] By providing a readily metabolizable carbon source, 26-BB stimulates the growth and activity of these bacteria. This increased population then effectively targets and dechlorinates PCBs present in the environment. Notably, 26-BB specifically primes Dechlorination Process N, characterized by the removal of meta chlorines from PCB molecules. []

Q3: How effective is 2,6-dibromobiphenyl in promoting PCB dechlorination?

A3: Studies have demonstrated the remarkable efficacy of 26-BB in stimulating PCB dechlorination. In anaerobic microcosms using PCB-contaminated sediment, 26-BB priming led to a significant increase in the population of PCB-dechlorinating microorganisms. [] For instance, after 48 days of exposure to 26-BB, the number of these microorganisms increased approximately 1000-fold. [] This resulted in extensive dechlorination of Aroclor 1260, a commercial PCB mixture, with a 75-88% reduction in highly chlorinated congeners within months, even at low temperatures (8°C). []

Q4: Does the structure of 2,6-dibromobiphenyl influence its priming activity?

A5: Structural features of 26-BB appear crucial for its priming activity. Studies using various brominated biphenyls revealed that the presence and position of bromine atoms significantly influence dechlorination patterns. Congeners with a meta bromine primarily stimulated Process N dechlorination, while those with an unflanked para bromine primed Process P (flanked para dechlorination). [] This suggests a structure-activity relationship, where specific substitutions on the biphenyl ring dictate the dechlorination pathway.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B166994.png)

![Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate](/img/structure/B166999.png)